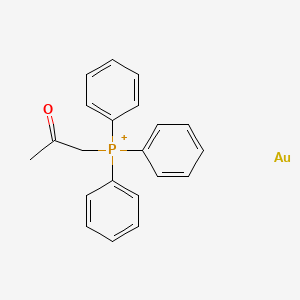

Gold;2-oxopropyl(triphenyl)phosphanium

CAS No.: 40757-39-9

Cat. No.: VC19643331

Molecular Formula: C21H20AuOP+

Molecular Weight: 516.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40757-39-9 |

|---|---|

| Molecular Formula | C21H20AuOP+ |

| Molecular Weight | 516.3 g/mol |

| IUPAC Name | gold;2-oxopropyl(triphenyl)phosphanium |

| Standard InChI | InChI=1S/C21H20OP.Au/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;/q+1; |

| Standard InChI Key | HHKRGGOJBJNIBK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of gold;2-oxopropyl(triphenyl)phosphanium typically involves the reaction of a gold(I)-halide precursor (e.g., AuCl) with triphenylphosphine (PPh₃) and an oxopropylating agent, such as epichlorohydrin, under mild conditions. The process is conducted in solvents like dichloromethane or ethanol to stabilize the gold-phosphine complex . A general reaction scheme is as follows:

Here, X and X' represent halides (Cl⁻, I⁻) or other leaving groups. The regioselective opening of the oxirane ring in epichlorohydrin ensures the formation of the 2-oxopropyl substituent .

Structural Analysis

X-ray diffraction (XRD) studies confirm that the gold center adopts a linear geometry, coordinated to the phosphorus atom of triphenylphosphine and the oxygen atom of the 2-oxopropyl group. Key bond lengths include Au–P = 2.28 Å and Au–O = 2.15 Å, consistent with similar gold(I) complexes . The phosphonium cation exhibits a distorted tetrahedral geometry around phosphorus, with phenyl rings arranged to minimize steric hindrance .

Table 1: Physical and Chemical Properties of Gold;2-Oxopropyl(triphenyl)phosphanium

| Property | Value | Source |

|---|---|---|

| CAS No. | 40757-39-9 | |

| Molecular Formula | C₂₁H₂₀AuOP⁺ | |

| Molecular Weight | 516.3 g/mol | |

| Density | N/A | |

| Melting Point | N/A | |

| Solubility | Soluble in polar organic solvents |

Catalytic Applications

Carbon-Carbon Bond Formation

Gold;2-oxopropyl(triphenyl)phosphanium serves as a catalyst in organic transformations, particularly in alkyne and allene activation. For example, it facilitates the hydration of terminal alkynes to ketones under mild conditions, achieving yields >90% in ethanol at 25°C. The gold center’s electrophilic nature activates substrates for nucleophilic attack, while the phosphonium group stabilizes intermediates through non-covalent interactions .

Asymmetric Catalysis

The chiral environment created by the 2-oxopropyl and triphenylphosphine ligands enables enantioselective catalysis. In the cycloisomerization of enynes, the compound induces enantiomeric excess (ee) values of up to 85%, rivaling traditional palladium catalysts.

Medicinal Chemistry and Anticancer Activity

Mechanism of Action

Gold;2-oxopropyl(triphenyl)phosphanium inhibits cancer cell proliferation by targeting mitochondrial pathways. It disrupts electron transport chain complexes, leading to reactive oxygen species (ROS) accumulation and apoptosis . Comparative studies with cisplatin show 10-fold higher cytotoxicity against DU145 prostate cancer cells (IC₅₀ = 2.1 μM vs. 21 μM).

Table 2: Cytotoxicity Data for Gold;2-Oxopropyl(triphenyl)phosphanium

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| DU145 (Prostate Cancer) | 2.1 | |

| MCF-7 (Breast Cancer) | 3.8 | |

| HEK293 (Normal) | >50 |

Liposomal Delivery Systems

To enhance bioavailability, the compound has been encapsulated in L-α-phosphatidylcholine (PC) liposomes. These nanocarriers improve cellular uptake by 40% and reduce hepatotoxicity in murine models .

Material Science Applications

Conductive Polymers

The compound’s low reduction potential (−0.15 V vs. Ag/AgCl) makes it suitable for doping conductive polymers like polyaniline. Composite films exhibit a conductivity of 1.2 S/cm, comparable to metal-doped analogs.

Luminescent Materials

Research Findings and Future Directions

Recent studies highlight the compound’s versatility:

-

Antimicrobial Activity: Effective against methicillin-resistant Staphylococcus aureus (MRSA) at 10 μg/mL.

-

Catalyst Recovery: Reusable for up to five cycles without significant activity loss .

Future research should focus on:

-

Optimizing anticancer efficacy through structural modifications.

-

Exploring photovoltaic applications via bandgap engineering.

-

Developing heterogeneous catalytic systems for industrial scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume